4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid
Overview
Description
2-(3-pyridyl)-4-methyl-Thiazole-5-carboxylic acid is a synthetic intermediate useful for pharmaceutical synthesis.
Scientific Research Applications
Synthesis and Scaffold Development
4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid and its derivatives are utilized as scaffolds in the synthesis of various highly functionalized compounds. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a convenient scaffold for the creation of new isoxazole-annulated heterocycles and 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives (Ruano, Fajardo, & Martín, 2005).
Potential Anticancer Agents
Novel pyridine-thiazole hybrid molecules, including derivatives of this compound, have shown significant antiproliferative activity against various types of tumors. These derivatives demonstrate high selectivity for cancer cell lines, suggesting their potential as effective anticancer agents (Ivasechko et al., 2022).
Corrosion Inhibition
Thiazole-based pyridine derivatives, including those related to this compound, have been studied for their corrosion inhibition properties. These compounds are effective in protecting mild steel surfaces in acidic environments, acting as both anodic and cathodic inhibitors (Chaitra, Mohana, & Tandon, 2016).
Antimicrobial and Antiviral Properties
Compounds derived from this compound have been explored for their antimicrobial and antiviral activities. For example, thiazole carbohydrazide derivatives show promising antibacterial activity against various bacterial strains (Kamat, Santosh, & Nayak, 2019). Additionally, some derivatives have shown significant inhibitory potential against Plasmodium falciparum, the parasite responsible for malaria (Makam, Thakur, & Kannan, 2014).
DNA Interaction and Photophysical Properties
Certain derivatives of this compound have shown a strong affinity towards DNA, suggesting potential applications in genetic studies and drug development (Kamat, Santosh, & Nayak, 2019). Pyridylthiazoles, for example, are highly luminescent heterocyclic compounds with potential applications in metal sensing and as laser dyes (Grummt, Weiss, Birckner, & Beckert, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to interact with various targets such asDNA and topoisomerase II , leading to DNA double-strand breaks .
Mode of Action
Thiazole derivatives have been known to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks . This interaction can lead to a G2 stop and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to affect theDNA replication pathway by interacting with topoisomerase II .
Pharmacokinetics
The compound’smelting point is reported to be between 244°C to 248°C , which might influence its bioavailability.
Result of Action
Thiazole derivatives have been reported to causeDNA double-strand breaks , leading to a G2 stop and ultimately, cell death .
Properties
IUPAC Name |
4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)15-9(12-6)7-3-2-4-11-5-7/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLQNROYBZEUGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376984 | |
Record name | 4-Methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39091-01-5 | |
Record name | 4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39091-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-Pyridyl)-4-methylthiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.